molecular formula C20H20N4O2S2 B2473134 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 477212-65-0

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2473134
CAS No.: 477212-65-0
M. Wt: 412.53
InChI Key: ZSRQXQKGTOBSAT-UHFFFAOYSA-N
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Description

“N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic compound. It contains several functional groups, including an amide, a thiadiazole ring, and a thioether .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting its solubility and reactivity .

Scientific Research Applications

Anticancer Potential

  • N-(5-Substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, a group including the compound , have shown promising anticancer activities. Specifically, one compound demonstrated significant cytotoxic activity against MCF7 and A549 cancer cell lines, comparable to cisplatin, indicating potential as an anticancer agent (Çevik et al., 2020).

Nematicidal Activity

  • Compounds related to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have demonstrated effective nematocidal activities. Specifically, some derivatives showed substantial activity against Bursaphelenchus xylophilus, a harmful nematode, indicating potential applications in agriculture (Liu et al., 2022).

Antimicrobial and Antifungal Activities

  • Various 1,3,4-thiadiazole derivatives, which include the compound in focus, have been evaluated for their antimicrobial and antifungal properties. Certain derivatives have shown significant activities, suggesting potential applications in fighting infections and diseases caused by microorganisms (Chandrakantha et al., 2014).

Corrosion Inhibition

  • Some thiadiazole derivatives, closely related to the compound , have been used as corrosion inhibitors for carbon steel in sodium chloride solutions. These compounds showed promising results in protecting against corrosion, indicating potential applications in material science and engineering (Heakal et al., 2011).

Future Directions

Future research could focus on elucidating the physical and chemical properties of this compound, as well as its potential applications. This could include investigating its potential biological activity, given the presence of functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-14-7-10-16(11-8-14)21-18(26)13-27-20-24-23-19(28-20)22-17(25)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQXQKGTOBSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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